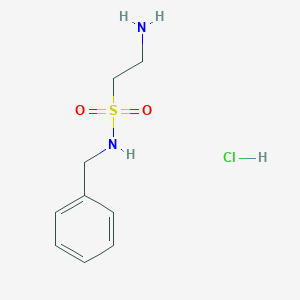![molecular formula C25H23N3O3S2 B2620144 2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 923193-07-1](/img/structure/B2620144.png)
2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic organic molecule. This compound belongs to the thienopyrimidinone family, characterized by a fused thieno and pyrimidinone core structure. The presence of diverse functional groups such as a methoxybenzyl and a quinolinyl moiety endows the compound with unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, typically starting from commercially available starting materials. The synthetic route can be outlined as follows:
Formation of the Thienopyrimidinone Core: A condensation reaction between 2-aminothiophenol and an appropriate β-ketoester forms the thienopyrimidinone core.
Quinolinyl Derivative Attachment: The 3,4-dihydroquinolin-1(2H)-yl group is introduced via a nucleophilic substitution reaction using 3,4-dihydroquinoline and a suitable alkylating agent.
Sulfanyl Group Addition: The sulfanyl linkage is created by reacting the thienopyrimidinone core with a sulfanylating reagent such as thiourea followed by alkylation.
Methoxybenzyl Functionalization:
Industrial Production Methods
The industrial production of this compound can involve optimization of the synthetic route to increase yield and reduce costs. Key aspects include:
Scale-up of reaction conditions.
Optimization of catalyst and solvent use.
Implementation of continuous flow reactors to improve efficiency and safety.
化学反应分析
Types of Reactions it Undergoes
The compound can undergo various chemical reactions, including:
Oxidation: Can be oxidized using reagents like potassium permanganate or hydrogen peroxide to yield sulfoxides or sulfones.
Reduction: Reduction reactions using reagents such as sodium borohydride can reduce the oxo group to form corresponding alcohol derivatives.
Substitution: The methoxy group can be substituted by nucleophiles in SN2 reactions to introduce different functional groups.
Common Reagents and Conditions Used
Oxidation: Potassium permanganate in alkaline conditions.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents followed by nucleophiles in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed from these Reactions
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Corresponding alcohol derivatives.
Substitution Products: Functionalized derivatives with varied substituents at the methoxy position.
科学研究应用
The compound finds extensive applications across different fields:
Chemistry: Utilized as a building block for synthesizing more complex molecules due to its rich functional group diversity.
Biology: Explored for its potential as a biochemical probe due to its structural resemblance to bioactive molecules.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Used in material science for developing novel polymeric materials and as a precursor in fine chemical synthesis.
作用机制
Mechanism by Which the Compound Exerts Its Effects
The compound's mechanism of action is largely dependent on the biological target it interacts with. For instance:
Anti-inflammatory Action: It might inhibit cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.
Anti-cancer Activity: It may induce apoptosis in cancer cells through mitochondrial pathways or inhibit specific kinases involved in cell proliferation.
Molecular Targets and Pathways Involved
COX enzymes: For anti-inflammatory effects.
Kinases and Mitochondrial Pathways: For anti-cancer effects.
相似化合物的比较
Comparison with Other Similar Compounds
Similar compounds include other thienopyrimidinones and quinolinyl derivatives. What makes 2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one unique is its specific combination of functional groups, which imparts distinct chemical and biological properties.
List of Similar Compounds
Thieno[3,2-d]pyrimidin-4(3H)-one derivatives.
3,4-Dihydroquinolin-1(2H)-yl compounds.
Methoxybenzyl-substituted heterocycles.
属性
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-[(4-methoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S2/c1-31-19-10-8-17(9-11-19)15-28-24(30)23-20(12-14-32-23)26-25(28)33-16-22(29)27-13-4-6-18-5-2-3-7-21(18)27/h2-3,5,7-12,14H,4,6,13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCPDLOKLXHUJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-amino-2-(3,4-dichlorobenzoyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5H,6H,7H,8H-thieno[2,3-b]quinolin-5-one](/img/structure/B2620062.png)
![N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2620063.png)

![Methyl (E)-4-[(2,5-difluorophenyl)methyl-[(1,5-dimethylpyrazol-4-yl)methyl]amino]-4-oxobut-2-enoate](/img/structure/B2620065.png)

![4-((2-ethylpiperidin-1-yl)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2620067.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide](/img/structure/B2620070.png)
![4-methyl-N-(2-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2620071.png)
![2-{[(Oxolan-2-yl)methyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B2620072.png)


![6-(Phenylmethoxycarbonylamino)-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylic acid](/img/structure/B2620078.png)


